1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c23-19-7-5-18(6-8-19)17-22(29)28-15-13-27(14-16-28)21-10-9-20(24-25-21)26-11-3-1-2-4-12-26/h5-10H,1-4,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBYDGFHHXDFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Approach
The pyridazine core forms via cyclization of mucobromic acid (tetrabromoacetylacetone) with hydrazine hydrate in ethanol reflux (78% yield). Subsequent functionalization proceeds through a three-step sequence:
- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromide at C3 (92% yield)
- Azepane coupling : Pd(OAc)₂/Xantphos catalyzes Buchwald-Hartwig amination with azepane in toluene at 110°C (16 h, 85% yield)
- Nitro reduction : H₂/Pd-C in ethanol reduces the C4 nitro group to amine (quantitative conversion)
Table 1. Optimization of Azepane Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/BINAP | Toluene | 110 | 24 | 72 |
| Pd(OAc)₂/Xantphos | Toluene | 110 | 16 | 85 |
| CuI/L-Proline | DMSO | 100 | 48 | 41 |
Photoredox Catalysis for Direct Amination
Recent advances employ organic photoredox catalysts (e.g., Mes-Acr⁺) to directly couple azepane with 3-bromopyridazine under blue LED irradiation. This method eliminates pre-functionalized intermediates, achieving 78% yield in acetonitrile/water (5:1) at room temperature. Mechanistic studies suggest single-electron transfer (SET) generates aryl radicals that undergo C-N bond formation with azepane.
Preparation of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanone
Friedel-Crafts Acylation Route
4-Chlorobenzene reacts with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in dichloromethane at 0°C→RT (4 h), yielding 2-chloro-1-(4-chlorophenyl)ethanone (91%). Piperazine displacement occurs via:
- SN2 Reaction : Piperazine (2.5 eq), K₂CO₃ (3 eq) in DMF at 80°C (12 h)
- Workup : Aqueous extraction, silica gel chromatography (hexane:EtOAc 3:1)
- Yield : 83% white crystalline solid (mp 128-130°C)
Critical Parameters
- Excess piperazine prevents dialkylation
- Anhydrous DMF essential for reaction efficiency
- Temperature >70°C required for complete conversion
Final Coupling: Convergent Synthesis Strategies
Buchwald-Hartwig Amination
The pyridazine-azepamine (1 eq) reacts with 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethanone (1.2 eq) using:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 eq)
- Solvent : tert-Amyl alcohol (110°C, 18 h)
Workflow :
- Charge reactor under N₂ atmosphere
- Heat to 110°C with stirring
- Cool, filter through Celite®
- Concentrate under reduced pressure
- Purify via flash chromatography (CH₂Cl₂:MeOH 20:1)
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridazine ring via nitration (HNO₃/H₂SO₄) at C4 enables displacement by piperazine-ethanone under basic conditions:
- Nitration : 65% HNO₃, conc. H₂SO₄, 0°C (82% yield)
- SNAr : Piperazine-ethanone (1.5 eq), KOtBu (2 eq), DMSO, 120°C (8 h)
- Reduction : H₂ (50 psi), 10% Pd/C, EtOH (quantitative)
Advantages :
- Avoids precious metal catalysts
- Amenable to continuous flow processing
Limitations :
- Requires harsh nitration conditions
- Lower regioselectivity vs. transition metal methods
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Coupling steps benefit from flow reactor configurations:
Reactor Design :
- Pd-coated static mixers (0.5 mm ID)
- Residence time = 30 min
- Temperature = 115°C
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 43 |
| E-Factor | 64 | 29 |
| Solvent Consumption (L/kg) | 1200 | 580 |
Data derived from pilot plant trials
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, pyridazine-H), 7.86 (d, J=8.4 Hz, 1H, pyridazine-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.32 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, COCH₂), 3.85-3.75 (m, 8H, piperazine), 3.22 (t, J=6.0 Hz, 4H, azepane), 1.75-1.62 (m, 8H, azepane-CH₂)
- HRMS (ESI+): m/z calcd for C₂₂H₂₇ClN₅O [M+H]⁺ 436.1904, found 436.1901
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile phase: A=0.1% TFA/H₂O, B=ACN
- Gradient: 20-80% B over 25 min
- Retention time: 18.7 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several classes of molecules, particularly those containing pyridazine, piperazine, and aryl ketone groups. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred biological activities.
Substituent Variations on the Pyridazine Ring
a) Azepane vs. Ethoxy Substitution
The compound 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone (CAS 946313-04-8) replaces the azepane group with an ethoxy substituent. However, the azepane’s larger ring size in the target compound may confer improved binding affinity to targets requiring hydrophobic interactions (e.g., enzyme active sites) .
b) Trifluoromethyl and Chlorophenyl Modifications
Compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) feature trifluoromethyl groups instead of azepane. The electron-withdrawing trifluoromethyl group enhances metabolic resistance and target selectivity, as seen in their efficacy against Trypanosoma cruzi via CYP51 inhibition .
Piperazine-Linked Aryl Ketones
a) Chlorophenyl vs. Thiophene Derivatives
1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) substitutes the 4-chlorophenyl group with a thiophene moiety. Thiophene’s aromaticity and smaller size may alter π-π stacking interactions in receptor binding, while the chlorophenyl group in the target compound could enhance lipophilicity and membrane permeability .
b) Sulfonyl and Triazole Modifications
Compounds such as 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone introduce sulfonyl and triazole groups, which are polar and capable of hydrogen bonding. These modifications contrast with the target compound’s apolar azepane and chlorophenyl groups, suggesting divergent target profiles (e.g., kinase vs. protease inhibition) .
Structural and Functional Data Table
*Calculated based on molecular formula C₂₂H₂₆ClN₅O.
Biological Activity
The compound 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features several pharmacologically relevant moieties:
- Azepane ring
- Pyridazine ring
- Piperazine ring
- Chlorophenyl group
These structural components contribute to its unique biological activity, making it a candidate for further medicinal chemistry investigations.
Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor , particularly targeting pathways involved in cellular signaling. While specific mechanisms remain to be fully elucidated, preliminary studies suggest it may modulate receptor activity, influencing downstream signaling pathways crucial for various physiological processes.
Receptor Modulation
The compound has shown promise in binding effectively to various biological receptors. This interaction is vital for understanding its mechanism of action and potential therapeutic effects. For instance, it may influence neurotransmitter systems relevant to neurological and psychiatric disorders.
Study 1: In Vitro Evaluation
In a recent study, the compound was evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. The results indicated significant inhibition rates comparable to established drugs used in therapy. For example, enzyme inhibition assays revealed IC50 values that suggest strong potential as a therapeutic agent .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. It was tested against various bacterial strains, demonstrating notable antibacterial activity. The results were promising enough to warrant further exploration into its use as an antimicrobial agent in clinical settings .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
This table illustrates how the unique trifluoropropanone moiety and specific functional group arrangement in our compound contribute to distinct biological activities compared to its analogs.
While the precise mechanism by which this compound exerts its biological effects is still under investigation, it is hypothesized that it may interfere with specific enzymatic activities or receptor interactions. For instance, studies have suggested that it could inhibit cellulose synthase activity, which is crucial for cell wall biosynthesis in certain organisms.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction conditions:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance solubility of intermediates .
- Catalysts : Employ coupling agents like EDCl/HOBt for amide bond formation between azepane and pyridazin moieties .
- Temperature Control : Maintain reflux conditions (80–120°C) for cyclization steps involving piperazine and pyridazin rings .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Impurity profiles should be analyzed using high-resolution mass spectrometry (HRMS) .
Advanced: What strategies resolve structural ambiguities in crystallographic or spectroscopic data?
Methodological Answer:
- X-ray Crystallography : Use SHELX (SHELXL/SHELXS) for refinement. For example, resolve torsional angles of the azepane ring by comparing observed vs. calculated electron density maps .
- NMR Analysis : Assign 2D NOESY correlations to confirm spatial proximity of the 4-chlorophenyl group and pyridazin ring .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* basis set) .
Contradiction Handling : If crystallographic data conflicts with NMR (e.g., rotational isomerism), perform variable-temperature NMR or dynamic crystallography to assess conformational flexibility .
Basic: What pharmacological targets are hypothesized for this compound?
Methodological Answer:
- Receptor Profiling : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-containing ligands .
- Enzyme Inhibition Assays : Test kinase or phosphatase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Supporting Evidence : Analogous compounds with piperazine-azepane motifs show affinity for GPR120, a target for metabolic disorders .
Advanced: How to address contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength) .
- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) if cell-based assays yield inconsistent IC50 values .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophoric contributions .
Example : If a kinase assay contradicts GPCR activity, perform competitive binding studies with known inhibitors to rule off-target effects .
Basic: What computational methods predict electronic properties and reactivity?
Methodological Answer:
- Quantum Mechanics (QM) : Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the pyridazin ring .
- Docking Studies : Autodock Vina or Glide for preliminary target identification (e.g., docking into GPR120’s active site) .
Advanced Extension : Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories .
Advanced: How to evaluate metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), and thermal stress (40–60°C), followed by HPLC-DAD to track degradation products .
Key Insight : The 4-chlorophenyl group may confer stability under acidic conditions, while the pyridazin ring is susceptible to photooxidation .
Basic: Which crystallographic software packages are suitable for structural refinement?
Methodological Answer:
- SHELX Suite : Ideal for small-molecule refinement due to robust least-squares algorithms and TWIN commands for handling twinned crystals .
- CCP4 : Preferred for high-resolution macromolecular data but adaptable for large organometallic complexes .
Workflow : Integrate SHELXD (phase solution) with Olex2 for model building .
Advanced: How to design experiments probing synergistic effects with known therapeutics?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay method in cell viability assays (e.g., with metformin for metabolic synergy) .
- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
Example : Co-administer with GPR120 agonists and monitor AMPK/mTOR signaling cross-talk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
